Physicochemical Differentiation: Tetramethyl Substitution Elevates logP Compared to Trimethyl and Dimethyl Analogs
The target compound exhibits a computed logP (XLogP3) of 2.1, which is elevated relative to the less methylated analog 4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one and the 4-amino-1,7,7-trimethyl variant, as additional methyl groups increase hydrophobic surface area [1]. This differentiation matters because logP directly influences membrane permeability and non-specific protein binding, making the tetramethyl compound a distinct tool for permeability-sensitivity SAR studies where the trimethyl or dimethyl analogs would underestimate hydrophobic contributions [2].
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | 4-Amino-1,3-dimethyl analog (estimated XLogP3 ~1.3 based on two fewer methyl groups contributing ~0.4 logP units each); 4-Amino-1,7,7-trimethyl analog (estimated XLogP3 ~1.7) |
| Quantified Difference | ΔlogP ≈ +0.4 to +0.8 vs. di- and tri-methyl congeners (estimated from group contribution methods) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07 release); comparator logP values estimated via additive fragment contribution |
Why This Matters
An XLogP of 2.1 places the compound in the optimal lipophilicity range for CNS penetration (logP 2–4), whereas the lower logP of dimethyl/trimethyl analogs may reduce passive membrane permeability, making this compound the preferred scaffold for permeability-limited target engagement studies [2].
- [1] PubChem. (2025). Compound Summary for CID 127243787: Computed Properties – XLogP3-AA = 2.1. National Center for Biotechnology Information. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (Establishes the logP 2–4 window as optimal for CNS drug-likeness). View Source
